molecular formula C23H27F3O6 B584581 9-keto Fluprostenol

9-keto Fluprostenol

カタログ番号: B584581
分子量: 456.5 g/mol
InChIキー: WWMXHYUXIKWXSR-AAHOZRAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Keto Fluprostenol is a structurally modified derivative of fluprostenol, a potent prostaglandin F2α (PGF2α) analog and FP receptor agonist. Fluprostenol itself is characterized by its metabolic stability and high affinity for FP receptors, with IC₅₀ values of 3.5 nM (human) and 7.5 nM (rat) . This modification enhances its selectivity for EP receptors while reducing FP receptor affinity, making it distinct from its parent compound and other prostaglandin analogs like 11-keto fluprostenol or travoprost .

準備方法

Oxidation of Fluprostenol: Primary Synthetic Route

The foundational method for synthesizing 9-keto Fluprostenol involves the oxidation of Fluprostenol, a prostaglandin F2α (PGF2α) analog. This process selectively introduces a ketone group at the C-9 position while preserving other functional groups.

Reagents and Reaction Conditions

Oxidizing agents such as Jones reagent (chromium trioxide in aqueous sulfuric acid) or potassium permanganate (KMnO4) in acetone are commonly employed . The reaction is conducted under controlled temperatures (0–25°C) to prevent over-oxidation or degradation of the prostaglandin backbone. For example:

  • Jones reagent : Yields of 65–72% are reported when reacting Fluprostenol at 10°C for 4–6 hours .

  • KMnO4 in acetone : This milder condition achieves 58–63% yield but minimizes side reactions .

Table 1: Comparative Oxidation Methods

Oxidizing AgentTemperature (°C)Time (hours)Yield (%)Purity (%)
Jones reagent10672≥98
KMnO425863≥95

Purification and Characterization

Chemoenzymatic Synthesis: Enhancing Regioselectivity

Recent advancements utilize ketoreductases and oxidoreductases to improve regioselectivity and reduce reliance on harsh chemical oxidants. For instance, Escherichia coli-expressed P450BM3 mutants catalyze the oxidation of Fluprostenol with 89% regioselectivity for the C-9 position .

Enzymatic Reaction Parameters

  • Substrate concentration : 10 mM Fluprostenol in phosphate buffer (pH 7.4).

  • Cofactor : NADPH (1 mM) regenerated via glucose-6-phosphate dehydrogenase.

  • Yield : 81% after 24 hours at 37°C .

Table 2: Enzymatic vs. Chemical Oxidation

ParameterChemical (Jones)Enzymatic (P450BM3)
Yield (%)7281
RegioselectivityModerateHigh
Environmental ImpactHighLow

Industrial-Scale Production Challenges

Scaling up this compound synthesis introduces challenges in maintaining yield and purity. Key considerations include:

Batch Reactor Optimization

  • Mixing efficiency : Turbulent flow regimes (Reynolds number > 10,000) enhance mass transfer during oxidation .

  • Temperature control : Jacketed reactors maintain ±1°C deviation to prevent thermal degradation.

Cost Analysis

  • Raw materials : Fluprostenol accounts for 68% of total production costs .

  • Catalyst recycling : Immobilized enzymes reduce costs by 22% per batch .

Degradation Pathways and Stability

This compound is prone to retro-aldol condensation under basic conditions, forming shorter-chain aldehydes. Accelerated stability studies (40°C/75% RH) show:

  • Lyophilized form : ≤2% degradation over 6 months when stored at -20°C .

  • Solution form : 15% degradation in DMSO after 30 days at 25°C .

Analytical Method Validation

Regulatory-compliant methods ensure batch consistency:

HPLC-DAD Method

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).

  • Mobile phase : Acetonitrile:0.1% trifluoroacetic acid (75:25).

  • Retention time : 8.2 minutes .

Impurity Profiling

  • Major impurity : 11-Epi-9-keto Fluprostenol (≤0.3%) .

Emerging Synthetic Strategies

Photocatalytic Oxidation

Visible-light-driven catalysis using mesoporous TiO2 achieves 76% yield under ambient conditions, offering a sustainable alternative .

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes (e.g., 92% conversion in 15 minutes) .

科学的研究の応用

9-Keto Fluprostenol has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: Investigated for its interactions with EP receptors and its role as a PGE2 agonist.

    Medicine: Potential therapeutic applications in the treatment of conditions related to prostaglandin pathways, such as glaucoma and other inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .

作用機序

9-ケトフルプロステノールは、主にEP受容体に対する高い親和性を介して効果を発揮し、PGE2アゴニストとして機能します。分子標的は、炎症、血管拡張、平滑筋収縮など、多くの生理学的プロセスに関与する様々なEP受容体サブタイプです。 これらの受容体の活性化により、化合物の生物学的効果を媒介する下流シグナル伝達経路が誘導されます .

類似化合物:

独自性: 9-ケトフルプロステノールは、他のプロスタグランジンアナログと比較して、半減期と効力を高める構造修飾が施されている点でユニークです。 EP受容体に対する高い親和性と、PGE2アゴニストとしての可能性は、研究および治療的用途に適した化合物となっています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Modifications

  • Fluprostenol: A PGF2α analog with a trifluoromethyl group at C-16, enhancing FP receptor binding. Molecular formula: C₂₃H₂₉F₃O₆ .
  • 9-Keto Fluprostenol: Oxidation at C-9 introduces a ketone group, altering receptor preference from FP to EP receptors .
  • 11-Keto Fluprostenol: Oxidation at C-11 retains partial FP receptor activity but exhibits moderate CRTH2/DP2 receptor affinity, unlike 9-keto derivatives .
  • Travoprost: A prodrug of fluprostenol isopropyl ester, metabolized to fluprostenol in vivo. Structurally distinct due to esterification at C-1 .

Receptor Selectivity and Potency

Compound Primary Receptor(s) Binding Affinity (IC₅₀/EC₅₀) Functional Effects
Fluprostenol FP IC₅₀: 3.5 nM (human FP) Vasoconstriction (pEC₅₀: 5.82 in HUV ), ERK pathway activation
This compound EP (EP1-4) Not quantified; inferred high EP affinity Potential PGE2-like effects (e.g., uterine relaxation, cAMP modulation)
11-Keto Fluprostenol FP, CRTH2/DP2 Moderate CRTH2 affinity Reduces uterine baseline tone (P < 0.05)
Travoprost FP (via hydrolysis) EC₅₀: 43.5 nM (PI turnover assay) Antiglaucoma effects via FP-mediated IOP reduction

Metabolic and Pharmacokinetic Profiles

  • Fluprostenol: Stable at -20°C; ethanol formulation (10 mg/mL) . Metabolized via oxidation to 9- or 11-keto derivatives .
  • This compound Isopropyl Ester: A prodrug with 68% yield in synthesis; hydrolyzed to active 9-keto form in vivo, analogous to travoprost metabolism .
  • Travoprost: Rapidly hydrolyzed to fluprostenol in corneal tissues, enhancing ocular bioavailability .

生物活性

9-Keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), derived from Fluprostenol, which itself is a potent analog of prostaglandin F2α (PGF2α). The structural modification at the 9th carbon enhances its potency and half-life, making it a significant compound in pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its high affinity for EP receptors, which are integral to various biological processes. Its chemical structure allows it to mimic the actions of natural prostaglandins while exhibiting improved stability and efficacy.

Property Details
Chemical Formula C21H30O5
Molecular Weight 358.47 g/mol
CAS Number 1219032-18-4
Solubility Soluble in organic solvents

This compound primarily interacts with the EP receptors (specifically EP1 and EP2), which are involved in mediating the effects of prostaglandins on various tissues. The compound's action can lead to:

  • Inhibition of Aqueous Humor Production: Similar to other prostaglandin analogs, it reduces intraocular pressure, making it a candidate for glaucoma treatment.
  • Regulation of Inflammatory Responses: By modulating immune responses through EP receptor activation, it holds potential in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects: It has been shown to suppress the expression of pro-inflammatory cytokines in various cell types.
  • Adipocyte Differentiation Inhibition: In studies involving 3T3-L1 cells, this compound inhibited adipocyte differentiation, suggesting a role in metabolic regulation .
  • Neuroprotective Effects: Co-administration with other agents has demonstrated protective effects on neurons in models of cerebral ischemia .

Case Studies

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Study on Intraocular Pressure Reduction:
    • Objective: Evaluate the effect on patients with ocular hypertension.
    • Method: Patients received topical applications over a specified duration.
    • Results: Significant reduction in intraocular pressure was observed compared to baseline measurements .
  • Adipocyte Differentiation Study:
    • Objective: Assess the effects on adipogenesis in vitro.
    • Method: Treatment of 3T3-L1 cells with varying concentrations.
    • Results: Suppressed expression of adipogenic genes was noted, indicating potential for obesity treatment .

Comparison with Related Compounds

The following table compares the biological activities and mechanisms of action among related compounds:

Compound Receptor Target Primary Effect Clinical Use
This compoundEP1, EP2Intraocular pressure reductionGlaucoma
FluprostenolFPUterine contractionInduction of labor
Prostaglandin E2EP1, EP2Vasodilation, inflammationVarious inflammatory diseases

Future Directions

Research into this compound is ongoing, focusing on its potential applications in:

  • Pharmaceutical Development: As a lead compound for new anti-inflammatory drugs.
  • Cosmetic Applications: Investigating its effects on hair growth and skin health .
  • Metabolic Disorders: Understanding its role in adipocyte regulation could lead to novel treatments for obesity.

Q & A

Basic Research Questions

Q. How does the structural modification at C-9 in 9-keto Fluprostenol influence receptor specificity?

The oxidation of Fluprostenol at the C-9 position introduces a ketone group, altering its receptor-binding profile. While Fluprostenol primarily targets FP receptors (a PGF2α receptor), this compound shows enhanced affinity for EP receptors, particularly those activated by PGE2. This shift is attributed to conformational changes in the prostaglandin backbone, which can be validated via competitive binding assays using radiolabeled ligands (e.g., ³H-PGE2) and comparative IC₅₀ measurements in FP/EP receptor-expressing cell lines .

Q. What experimental models are suitable for studying this compound’s activity on EP receptors?

In vitro models include:

  • Receptor-binding assays : Use HEK-293 or CHO cells transfected with EP receptor subtypes (EP1–EP4) to quantify binding affinity via fluorescence polarization or scintillation proximity assays.
  • Functional assays : Measure cAMP production (for EP2/EP4) or calcium flux (for EP1/EP3) in response to this compound.
  • Tissue-based models : Isolated organ baths (e.g., uterine smooth muscle for PGF2α/FP activity) can assess functional antagonism or synergism with endogenous prostaglandins .

Q. What synthetic strategies are used to produce this compound?

A chemoenzymatic approach is efficient for synthesizing this compound. Fluprostenol is oxidized at C-9 using regioselective catalysts (e.g., ketoreductases or chemical oxidants like Jones reagent). The process involves protecting group strategies to preserve the α-chain hydroxyl and carboxylic acid moieties. Purity is confirmed via HPLC and NMR, with yields typically ranging from 51–68% based on analogous prostaglandin syntheses .

Q. How should this compound be stored to ensure stability?

Store lyophilized this compound at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. In solution, use anhydrous DMSO or DMF (≥20 mg/mL), and avoid prolonged light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 14 days) can assess degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor cross-reactivity?

Contradictions may arise from differences in receptor isoform expression or assay conditions. To address this:

  • Use isoform-specific EP receptor knockout cell lines to isolate binding events.
  • Perform Schild analysis to evaluate competitive vs. allosteric modulation.
  • Cross-validate findings with orthogonal methods (e.g., surface plasmon resonance for kinetic binding studies) .

Q. What methodologies quantify the metabolic conversion of this compound isopropyl ester to its active form?

The isopropyl ester acts as a prodrug, requiring hydrolysis by esterases. To study this:

  • Incubate the ester with tissue homogenates (e.g., corneal or hepatic extracts) and monitor conversion via LC-MS/MS.
  • Compare kinetics with known prodrugs like travoprost, noting species-specific esterase activity (e.g., monkey vs. human corneal enzymes) .

Q. How does this compound modulate cellular mineralization pathways compared to Fluprostenol?

Fluprostenol enhances mineralization in cementoblastic cells via FP receptor activation. For this compound, design experiments to:

  • Treat osteoblast/cementoblast cultures with both compounds and measure alkaline phosphatase activity or calcium deposition.
  • Use EP receptor antagonists (e.g., ONO-AE3-208 for EP4) to isolate signaling pathways. Transcriptomic profiling (RNA-seq) can identify differentially regulated mineralization genes .

Q. What computational approaches predict this compound’s binding dynamics with EP receptors?

Molecular dynamics (MD) simulations using EP receptor crystal structures (e.g., EP3 PDB: 6AK3) can model ligand-receptor interactions. Key steps:

  • Dock this compound into the receptor’s binding pocket using AutoDock Vina.
  • Run 100-ns MD simulations to analyze hydrogen bonding, hydrophobic contacts, and conformational stability. Compare results with PGE2-bound simulations to explain agonist efficacy differences .

Q. Methodological Notes

  • Data Interpretation : For receptor studies, normalize responses to endogenous ligands (e.g., PGE2 for EP receptors) and account for batch-to-batch variability in compound purity.
  • Ethical Compliance : When using animal-derived tissues (e.g., corneal extracts), ensure adherence to institutional ethical guidelines .

特性

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXHYUXIKWXSR-AAHOZRAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。